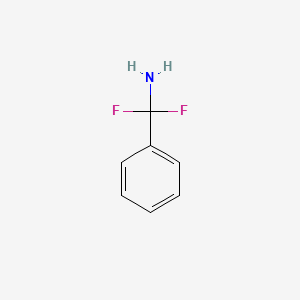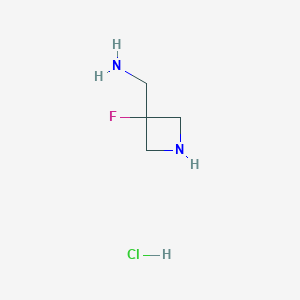
(3-Fluoroazetidin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoroazetidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H10ClFN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluorine atom at the third position of the azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoroazetidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Fluorine: The fluorine atom is introduced at the third position of the azetidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The methanamine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
科学研究应用
(3-Fluoroazetidin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Fluoroazetidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
相似化合物的比较
Azetidine: The parent compound without the fluorine and methanamine groups.
(3-Chloroazetidin-3-yl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
(3-Bromoazetidin-3-yl)methanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (3-Fluoroazetidin-3-yl)methanamine hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
属性
分子式 |
C4H10ClFN2 |
|---|---|
分子量 |
140.59 g/mol |
IUPAC 名称 |
(3-fluoroazetidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9FN2.ClH/c5-4(1-6)2-7-3-4;/h7H,1-3,6H2;1H |
InChI 键 |
LYQFRLCMMICFHH-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)(CN)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)


![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)

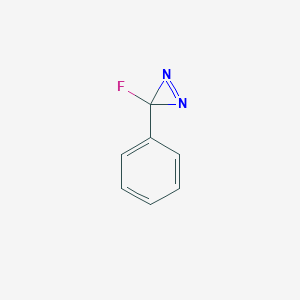


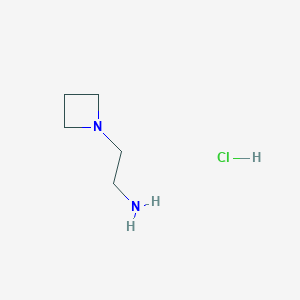
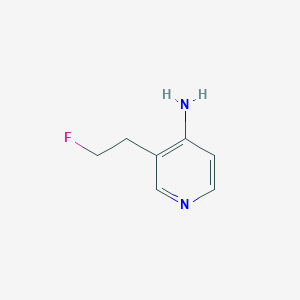
![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)
